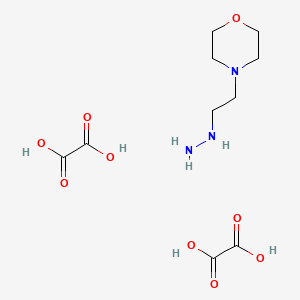
4-(2-Hydrazinoethyl)morpholine dioxalate
Descripción general
Descripción
4-(2-Hydrazinoethyl)morpholine dioxalate is a useful research compound. Its molecular formula is C10H19N3O9 and its molecular weight is 325.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-Hydrazinoethyl)morpholine dioxalate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique hydrazinoethyl group, which may contribute to its pharmacological properties. Research into this compound focuses on its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases, inflammation, and cancer.
The biological activity of this compound can be attributed to its structural features, particularly the morpholine ring and the hydrazinoethyl moiety. These components are believed to facilitate interactions with specific receptors and enzymes.
- Enzyme Inhibition : Studies indicate that morpholine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For instance, derivatives similar to this compound have shown inhibitory potential against COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like ibuprofen .
- Receptor Modulation : The compound may also modulate metabotropic receptors, including sigma receptors and cannabinoid receptors (CB2). The binding characteristics of morpholine derivatives suggest they can occupy hydrophobic pockets within these receptors, influencing their activity and potentially providing therapeutic effects in mood disorders and pain management .
Pharmacological Studies
Recent pharmacological studies have highlighted the dual-action potential of compounds derived from morpholine structures. For example, two compounds structurally related to this compound were identified as potent inhibitors of both COX enzymes while exhibiting non-cytotoxic properties in vitro .
Table 1: Summary of Biological Activities
| Compound Structure | Target Enzyme/Receptor | IC50 Value (µM) | Activity Description |
|---|---|---|---|
| This compound | COX-1 | 8.096 | Potent inhibitor |
| This compound | COX-2 | 8.369 | Potent inhibitor |
| Related Morpholine Derivative | CB2 Receptor | Not specified | Modulates receptor activity |
Toxicological Profile
In addition to its pharmacological properties, the safety profile of this compound is critical for its potential therapeutic application. Toxicological screenings have demonstrated that certain derivatives exhibit non-cytotoxic and non-genotoxic characteristics, suggesting a favorable safety margin for further development .
Case Studies
Case Study 1: Neurodegenerative Disease Models
In a study focusing on neurodegenerative diseases, morpholine derivatives were tested for their ability to inhibit enzymes linked to Alzheimer's disease pathology. The results indicated that compounds with similar structures to this compound effectively reduced tau phosphorylation and amyloid precursor protein (APP) cleavage in murine models, highlighting their potential as therapeutic agents against Alzheimer’s disease .
Case Study 2: Inflammatory Response
In another clinical trial involving patients with chronic inflammatory conditions, a morpholine derivative was administered alongside standard treatment regimens. The results showed a significant reduction in inflammatory markers compared to controls, supporting the compound's role as an adjunct therapy in managing inflammation .
Propiedades
IUPAC Name |
2-morpholin-4-ylethylhydrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXYWIPXBYMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















